Clavaric acid

farnesyltransferase inhibitor structure-activity relationship triterpenoid SAR

Researchers face conflicting Ras pathway data due to off-target FPTase inhibitors. Clavaric acid provides validated selectivity. - IC50=1.3 μM against human FPTase; no inhibition of GGPTase-I or squalene synthase - Mevalonate-non-reversible in Ras-transformed fibroblasts-confirms Ras-specific mechanism - 3-hydroxy-3-methylglutarate side chain at C-2 is critical; clavarinone is 8× less potent Supplied ≥98% purity. Ideal for Ras-dependent pathway dissection and SAR studies.

Molecular Formula C36H58O8
Molecular Weight 618.8 g/mol
Cat. No. B1238167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClavaric acid
Synonyms24,25-dihydroxy-2-(3-hydroxy-3-methylglutaryl)lanostan-3-one
clavaric acid
Molecular FormulaC36H58O8
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C
InChIInChI=1S/C36H58O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,37,42-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26+,27?,33?,34-,35-,36+/m1/s1
InChIKeyFNHDSKHVYPYDAZ-VCICWZRISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clavaric Acid: Farnesyltransferase Inhibitor


Clavaric acid is a tetracyclic triterpenoid natural product [1] produced by the basidiomycete fungi Hypholoma sublateritium (also known as H. lateritium) and Clavariadelphus truncatus [2]. It was discovered by Merck Research Laboratories through random screening of natural extracts for inhibitors of human farnesyl-protein transferase (FPTase), an enzyme critical for the post-translational modification and oncogenic activity of Ras proteins [3]. Clavaric acid inhibits recombinant human FPTase (rHFPTase) with an IC50 value of 1.3 μM in vitro [4]. Its chemical structure features a lanostane-type steroid core with a 3-hydroxy-3-methylglutaric acid side chain esterified at the C-2 position, a structural motif essential for its biological activity and a key differentiator from related fungal triterpenoids [5].

Why Clavaric Acid Cannot Be Substituted


Clavaric acid possesses a unique structural and mechanistic profile that precludes straightforward substitution with other fungal triterpenoids or clinical farnesyltransferase inhibitors (FTIs). The presence of the 3-hydroxy-3-methylglutaric acid side chain esterified at the C-2 position of the lanostane core is critical for FPTase inhibitory activity; its removal (as in clavarinone) increases the IC50 by approximately 8-fold, while methylation of the carboxyl group completely abolishes activity [1]. Furthermore, clavaric acid exhibits a distinct selectivity profile: it inhibits FPTase but does not inhibit the closely related enzyme geranylgeranyl-protein transferase-I (GGPTase-I) or squalene synthase at concentrations that fully inhibit FPTase [2]. This is in contrast to other triterpenoid inhibitors such as ganoderic acids, which target different pathways and lack the specific FPTase-directed activity of clavaric acid. Substituting clavaric acid with a generic FTI such as tipifarnib or lonafarnib would introduce a different chemical scaffold, off-target profile, and mechanism of action, thus invalidating any study or application designed around the specific properties of clavaric acid as a reversible, Ras-competitive FPTase inhibitor.

Clavaric Acid vs. Closest Analogs


Side Chain Structure-Activity Relationship

Clavaric acid (IC50 = 1.3 μM) exhibits an 8-fold greater inhibitory potency against recombinant human FPTase (rHFPTase) compared to its alkaline hydrolysis product clavarinone (IC50 = 10.5 μM), which lacks the 3-hydroxy-3-methylglutaric acid side chain [1]. The methyl ester derivative of clavaric acid is completely inactive (no inhibition observed) [1]. This demonstrates that the intact 3-hydroxy-3-methylglutaric acid moiety is essential for FPTase inhibitory activity.

farnesyltransferase inhibitor structure-activity relationship triterpenoid SAR

FPTase Selectivity Over Related Enzymes

Clavaric acid specifically inhibits human FPTase (IC50 = 1.3 μM) and does not inhibit geranylgeranyl-protein transferase-I (GGPTase-I) or squalene synthase activity [1]. This selectivity contrasts with some other prenyltransferase inhibitors that may affect multiple enzymes in the isoprenoid pathway.

enzyme selectivity off-target profiling prenyltransferase

Target Selectivity vs. Fasciculic Acid

Clavaric acid is a close structural analogue of fasciculic acid, a calmodulin antagonist isolated from the mushroom Naematoloma fasciculare [1]. Despite their structural similarity, clavaric acid functions as an FPTase inhibitor while fasciculic acid acts via calmodulin antagonism, demonstrating how subtle structural differences drive distinct biological activities.

structural analog target selectivity triterpenoid

Reversible Ras-Competitive Mechanism

Clavaric acid inhibits FPTase by competing with the Ras-peptide substrate and is a reversible inhibitor [1]. It is the second reported nitrogen-free compound that competes with Ras to inhibit FPTase activity [2]. This mechanism differentiates it from FTIs that compete with farnesyl pyrophosphate (FPP) or act via irreversible covalent modification.

reversible inhibition competitive inhibition mechanism of action

Pathway Distinction from Lovastatin

In Rat1 ras-transformed cells, both clavaric acid and lovastatin inhibited Ras processing without overt cytotoxicity. However, excess mevalonate reversed the effects of lovastatin but not those of clavaric acid, confirming that clavaric acid blocks Ras processing via direct FPTase inhibition rather than via HMG-CoA reductase inhibition [1]. Direct measurement of cholesterol synthesis in HepG2 cells showed no inhibition of HMG-CoA reductase by clavaric acid or clavarinone [1].

Ras processing HMG-CoA reductase mevalonate pathway

Clavaric Acid Research Applications


In Vitro FPTase Inhibition Assays

Clavaric acid is optimal for in vitro FPTase inhibition studies where a reversible, Ras-competitive mechanism is desired. Its IC50 of 1.3 μM [1] provides a well-defined benchmark, and its lack of inhibition of GGPTase-I or squalene synthase [2] ensures that observed effects are attributable specifically to FPTase blockade. Researchers should avoid substituting clavaric acid with clavarinone or methyl ester derivatives, as these exhibit markedly reduced or absent activity [1].

Ras Signaling in Transformed Cells

In cellular models such as Rat1 ras-transformed fibroblasts, clavaric acid inhibits Ras processing without HMG-CoA reductase inhibition, as demonstrated by mevalonate non-reversibility [1]. This property makes it a suitable tool for dissecting Ras-dependent pathways without confounding effects on cholesterol biosynthesis. Lovastatin or other statins should not be used as substitutes due to their distinct mechanism of action.

SAR of Triterpenoid FPTase Inhibitors

The 8-fold difference in potency between clavaric acid and clavarinone [1] establishes the 3-hydroxy-3-methylglutaric acid side chain as a critical pharmacophore. Clavaric acid serves as a reference compound for evaluating synthetic or natural lanostane triterpenoids intended as FPTase inhibitors. Its close structural relationship to fasciculic acid [1] further supports its use in comparative SAR studies to understand target selectivity.

Fungal Triterpenoid Biosynthesis

Clavaric acid is produced by Hypholoma sublateritium and Clavariadelphus truncatus [1]. Overexpression of the squalene epoxidase gene (erg1) in H. sublateritium increases clavaric acid production by 32% to 97% [2], demonstrating a validated genetic engineering approach for yield enhancement. This makes clavaric acid a relevant target for fungal metabolic engineering and natural product biosynthesis research.

Technical Documentation Hub

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